N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide, also known as ML277, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ML277 is a selective and potent inhibitor of the voltage-gated potassium channel Kv7.2/7.3, which is a target for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Mechanism of Action
N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide acts as a selective inhibitor of the Kv7.2/7.3 potassium channel, which is involved in regulating neuronal excitability. By inhibiting this channel, N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide reduces the excitability of neurons and can prevent the generation of epileptic seizures. In addition, N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to modulate the activity of other ion channels, including the calcium channel CaV2.2 and the sodium channel Nav1.7.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to have significant effects on neuronal excitability and neurotransmitter release. It has been shown to reduce the frequency and amplitude of action potentials in neurons, as well as reduce the release of neurotransmitters such as glutamate and GABA. N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been shown to regulate insulin secretion in pancreatic beta cells, indicating its potential therapeutic applications in diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is its selectivity for the Kv7.2/7.3 potassium channel, which reduces the potential for off-target effects. However, N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been shown to have some limitations in its use in lab experiments, including its relatively low solubility and potential toxicity at higher concentrations.
Future Directions
There are several potential future directions for the research and development of N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide. One area of interest is the potential therapeutic applications of N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide in neurological disorders such as epilepsy and neuropathic pain. Further studies are needed to determine the optimal dosing and administration of N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide for these conditions. In addition, N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide may have potential applications in regulating insulin secretion in diabetes, and further studies are needed to explore this potential application. Finally, there is ongoing research into the development of more potent and selective Kv7.2/7.3 inhibitors, which may have even greater therapeutic potential than N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide.
Scientific Research Applications
N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications in neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and in alleviating neuropathic pain. N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been studied for its potential role in regulating insulin secretion in pancreatic beta cells.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-28-19-10-9-18(12-20(19)29-2)30(26,27)24-11-3-4-16(14-24)21(25)23-13-15-5-7-17(22)8-6-15/h5-10,12,16H,3-4,11,13-14H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSVPNKOHWONCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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